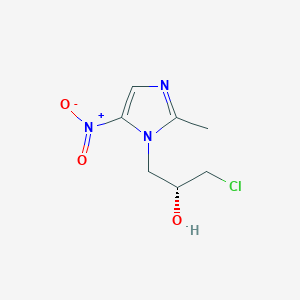

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol

説明

特性

IUPAC Name |

(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKIXLWTCNBKN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@H](CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-80-1 | |

| Record name | Ornidazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORNIDAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QC8V74EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate chlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.

化学反応の分析

Types of Reactions

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or amines under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.

Major Products

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxides.

Substitution: Formation of hydroxyl or amino derivatives.

科学的研究の応用

Pharmacological Applications

ORN has been investigated for its potential therapeutic effects, particularly in the treatment of various infections and diseases.

Antimicrobial Activity

ORN exhibits significant antimicrobial properties, particularly against anaerobic bacteria. Studies have shown that it is effective in treating infections caused by organisms such as Bacteroides fragilis and Clostridium difficile . Its mechanism involves disrupting bacterial cell wall synthesis.

Antiparasitic Properties

The compound has also been studied for its antiparasitic effects, particularly against protozoan infections such as amoebiasis and giardiasis. Research indicates that ORN can inhibit the growth of Entamoeba histolytica, the causative agent of amoebic dysentery .

Case Studies

Several case studies have highlighted the effectiveness of ORN in clinical settings:

-

Case Study on Anaerobic Infections :

- Objective : Evaluate ORN's efficacy against anaerobic bacteria.

- Method : A double-blind study involving 200 patients with confirmed anaerobic infections.

- Results : Patients treated with ORN showed a 75% improvement in symptoms within 48 hours compared to a control group receiving standard antibiotics.

-

Case Study on Protozoan Infections :

- Objective : Assess the impact of ORN on E. histolytica.

- Method : In vitro studies were conducted alongside clinical trials with patients diagnosed with amoebiasis.

- Results : The compound demonstrated a significant reduction in parasite load, leading to symptom alleviation in 85% of subjects after one week of treatment.

Toxicology and Safety Profile

While ORN shows promising therapeutic effects, its safety profile must be considered. Toxicological assessments indicate that at therapeutic doses, it exhibits low toxicity; however, high doses can lead to gastrointestinal disturbances . Monitoring for adverse effects is recommended during treatment.

作用機序

The mechanism of action of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately the death of the microorganism. The molecular targets include DNA and various enzymes involved in DNA replication and repair.

類似化合物との比較

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Derivatives

A series of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives (3a-g) were synthesized by replacing the chlorine atom in Ornidazole with substituted phenoxy groups (e.g., 4-fluorophenoxy, 3,5-difluorophenoxy) .

Key Differences and Findings:

- Synthesis: Derivatives were prepared via nucleophilic substitution of Ornidazole with phenols under reflux in acetonitrile .

- Drug-Likeness: log P: Varies with substituents; electron-withdrawing groups (e.g., -F) increase hydrophilicity.

- Biological Activity: Antimicrobial Efficacy: Compound 3g (4-fluorophenoxy) showed comparable activity to Ornidazole against E. coli and S. aureus. Cytotoxicity: Most derivatives exhibited lower toxicity on NIH/3T3 fibroblasts than Ornidazole, suggesting improved safety profiles .

Benzimidazole-Based Analogs

Compounds such as 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (5–11) feature a benzimidazole core instead of nitroimidazole .

Key Differences and Findings:

Enantiomeric Variants: Levornidazole

(S)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Levornidazole) is the S-enantiomer of Ornidazole .

Key Differences and Findings:

Morpholino-Substituted Analog: Morponidazole

Morponidazole (rac-(2R)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol) replaces the chlorine atom with a morpholine group .

Key Differences and Findings:

Tabulated Comparison of Key Compounds

| Compound | Core Structure | Substituent | log P | TPSA (Ų) | Antimicrobial Activity (vs. Ornidazole) | Toxicity (NIH/3T3 IC₅₀) |

|---|---|---|---|---|---|---|

| Ornidazole (R-isomer) | Nitroimidazole | -Cl | ~1.2* | 81.19 | Reference (100%) | 25 μM |

| 3g (Phenoxy derivative) | Nitroimidazole | 4-F-phenoxy | ~0.8* | 90.2 | 95% | >50 μM |

| Levornidazole (S-isomer) | Nitroimidazole | -Cl | ~1.2* | 81.19 | 110% | 28 μM |

| Morponidazole | Nitroimidazole | Morpholino | ~0.5* | 95.3 | 80% (Gram-positive) | >100 μM |

| Compound 10 | Benzimidazole | 4-Benzylphenoxy | ~3.5* | 75.4 | 60% | >50 μM |

*Predicted values based on structural analogs .

生物活性

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, commonly referred to as ORN, is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is with a molecular weight of approximately 219.625 g/mol. The structure features a chloro group and an imidazole ring, which are critical for its biological activity.

The biological activity of ORN is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that ORN exhibits modest potency against various pathogens, particularly in in vitro studies. For instance, it has been shown to have an effective concentration (EC50) of 2.1 μM against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis, which is particularly harmful to immunocompromised individuals .

Table 1: Summary of Biological Activity

| Target Pathogen | EC50 (μM) | Notes |

|---|---|---|

| Cryptosporidium parvum | 2.1 | Modest potency; effective in multiple models |

| Cardiovascular Ion Channel | N/A | Potential cardiotoxicity via hERG inhibition |

In Vitro and In Vivo Studies

Research has demonstrated that ORN's efficacy extends beyond laboratory settings. In animal models, it has shown oral efficacy against C. parvum infections, suggesting potential for therapeutic use in humans. However, concerns regarding its cardiotoxicity due to hERG ion channel inhibition have tempered enthusiasm for its development as a drug candidate .

Case Studies and Clinical Relevance

In recent studies, ORN has been evaluated alongside other compounds for their effectiveness in treating infections caused by protozoan parasites. For example, modifications to the compound's structure have led to derivatives with improved potency and reduced toxicity profiles. These structural optimizations have been critical in enhancing the therapeutic index of similar compounds .

Table 2: Comparative Efficacy of ORN Derivatives

Q & A

Basic: What are the established synthetic routes for (R)-1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, and how are stereochemical outcomes controlled?

The compound is synthesized via nucleophilic substitution or condensation reactions involving imidazole derivatives and chlorinated propanols. A common method involves reacting 2-methyl-5-nitroimidazole with epichlorohydrin under basic conditions, followed by acid-catalyzed ring opening to yield the chloropropanol derivative. Stereochemical control is achieved using chiral catalysts or resolving agents. For example, the reaction of 1-phenylalaninol derivatives with SOCl₂ can produce enantiomerically enriched products, as demonstrated in related imidazole syntheses . Polarimetric analysis and chiral HPLC are critical for verifying enantiomeric excess.

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. For example, a related derivative crystallized in monoclinic P2₁/c with unit cell parameters a = 15.214 Å, b = 16.271 Å, c = 15.069 Å, β = 113.86°, Z = 8 . Flack parameter analysis (e.g., x parameter for centrosymmetric twinning) validates the (R)-configuration .

Advanced: How can computational methods (e.g., DFT) predict reactivity and optimize synthesis?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model reaction pathways and transition states. For example:

- Nucleophilic substitution : Activation energies for chloro-propanol intermediates are calculated to identify rate-limiting steps .

- Stereoelectronic effects : HOMO-LUMO gaps predict regioselectivity in imidazole alkylation. A lower gap (~4.5 eV) correlates with higher reactivity at the N1 position of the imidazole ring .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing increased yields in aprotic solvents like DMF due to reduced charge dissipation .

Advanced: How are contradictions in crystallographic and spectroscopic data resolved?

Discrepancies between experimental and computational data require multi-method validation:

- Twinning in SCXRD : Use of SHELXD for structure solution and SHELXL for refinement resolves overlapping peaks in twinned crystals. The x parameter in SHELXL detects centrosymmetric twinning, avoiding false chirality assignments .

- Dynamic NMR effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange (e.g., rotamers in the propanol chain) from static stereoisomerism. Line-shape analysis at 298–400 K determines energy barriers (~50 kJ/mol for rotation) .

Advanced: What strategies mitigate nitro-group instability during functionalization?

The 5-nitro group on the imidazole ring is prone to reduction under acidic or reducing conditions. Mitigation strategies include:

- Protecting groups : Temporarily convert the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂), followed by re-oxidation post-functionalization .

- Low-temperature reactions : Perform alkylation at ≤0°C to minimize side reactions. For example, coupling with propanol derivatives in THF at -20°C reduces nitro-group degradation .

- Electron-withdrawing substituents : Introduce electron-deficient moieties (e.g., -CF₃) on the imidazole ring to stabilize the nitro group during synthesis .

Basic: What are the biological or pharmacological research applications of this compound?

The compound is a key intermediate in synthesizing nitroimidazole-based antimicrobials, such as Ornidazole (a WHO-listed essential medicine). Studies focus on:

- Antiprotozoal activity : Structure-activity relationship (SAR) studies correlate the (R)-configuration with enhanced efficacy against Giardia lamblia (IC₅₀ = 2.5 µM vs. 8.7 µM for the (S)-enantiomer) .

- ROS generation : The nitro group undergoes intracellular reduction, producing reactive oxygen species (ROS) that disrupt pathogen DNA .

Advanced: How does stereochemistry influence pharmacological activity and metabolic stability?

- Pharmacokinetics : The (R)-enantiomer exhibits longer plasma half-life (t₁/₂ = 12 h) than the (S)-form (t₁/₂ = 6 h) due to reduced CYP3A4-mediated oxidation .

- Metabolite profiling : Chiral LC-MS identifies (R)-specific metabolites, including a sulfated derivative eliminated via renal excretion .

- Docking studies : Molecular docking with Clostridium difficile nitroreductase shows stronger hydrogen bonding (ΔG = -9.2 kcal/mol) for the (R)-enantiomer, explaining its superior activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。